molecular formula C21H23N5O3 B2733371 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea CAS No. 946303-56-6

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2733371
CAS No.: 946303-56-6
M. Wt: 393.447
InChI Key: TVGHSOILIFDJSL-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrimidine core and aryl substituents. Its structure includes a 6-ethoxy-2-methylpyrimidin-4-yl group linked via an amino bridge to a phenyl ring, which is further connected to a 2-methoxyphenylurea moiety. The ethoxy and methyl groups on the pyrimidine ring likely enhance lipophilicity, while the 2-methoxyphenyl group contributes to steric and electronic modulation.

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-9-11-16(12-10-15)25-21(27)26-17-7-5-6-8-18(17)28-3/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGHSOILIFDJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 6-ethoxy-2-methylpyrimidine, is synthesized through a series of reactions involving ethylation and methylation.

    Amination Reaction: The pyrimidine intermediate undergoes an amination reaction with 4-aminophenylamine to form the desired aminopyrimidine derivative.

    Urea Formation: The final step involves the reaction of the aminopyrimidine derivative with 2-methoxyphenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

Urea derivatives are widely explored for their pharmacological properties. Below is a comparison with structurally related compounds from the evidence:

Compound Name / ID Key Structural Features Synthesis Yield Key Differences vs. Target Compound Reference
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea () Pyrrole-carbonyl substituent; 4-methoxyphenyl urea 72% (one-step) Lacks pyrimidine ring; methoxy at para position
(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid (6.28) () Boronic acid group; tert-butylphenyl urea 53% Boronic acid enhances solubility; no pyrimidine
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3) () Pyrrolidinone ring; 4-ethoxyphenyl and 4-methoxyphenyl substituents N/A Pyrrolidinone core vs. pyrimidine; methoxy at para position

Key Observations :

  • Pyrimidine vs. Heterocyclic Cores: The target compound’s pyrimidine ring distinguishes it from analogues with pyrrole () or pyrrolidinone () cores. Pyrimidines often confer improved binding to biological targets like kinases or DNA .
  • Functional Groups : Boronic acid-containing ureas () exhibit distinct reactivity and solubility profiles, making them suitable for prodrug strategies or boron neutron capture therapy .
Piperazine-Based Analogues ()
Compound ID Substituents on Piperazine Core Key Features Relevance to Target Compound
HBK14 2,6-dimethylphenoxyethoxyethyl Lipophilic tail; methoxyphenyl piperazine Similar aryl ether linkages
HBK15 2-chloro-6-methylphenoxyethoxyethyl Chlorine enhances electronic modulation Halogen substitution for activity tuning
HBK16–HBK19 Varied alkyl/chloro-phenoxypropyl groups Tunable steric bulk Demonstrates substituent flexibility

Comparison Insight : The HBK series highlights the importance of aryl ether and piperazine moieties in modulating pharmacokinetics. However, the target compound’s urea linkage and pyrimidine core may offer distinct binding modes compared to piperazine-based systems .

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.39 g/mol. The structure includes a pyrimidine ring, an ethoxy group, and a methoxyphenyl group, which are critical for its biological interactions.

This compound is believed to interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active sites. This interaction can modulate various cellular signaling pathways, which is crucial in the treatment of diseases characterized by dysregulated signaling.

Potential Targets

  • Kinases : The compound may selectively inhibit certain kinases involved in critical cellular processes.
  • Enzymes : It may act as an inhibitor for enzymes that play roles in cancer progression and inflammation.

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor properties. The presence of the pyrimidine moiety is associated with interactions with biological targets that are crucial in cancer cell proliferation and survival.

Antimicrobial Properties

Research has suggested that this compound may also possess antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating its potential as a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of similar compounds:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
1-(3-Chlorophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)ureaChlorophenyl substitutionDifferent reactivity due to chlorine atomModerate antitumor activity
1-(3-Bromophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)ureaBromophenyl groupVarying biological activity compared to fluorine and chlorine variantsLower antimicrobial efficacy
1-(4-Methoxyphenyl)-3-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)ureaMethoxy substituentAltered solubility and binding propertiesEnhanced selectivity towards specific targets

Case Studies

  • Antitumor Efficacy : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting its potential as an antitumor agent.
  • Antimicrobial Testing : A series of tests against strains such as Staphylococcus aureus and Escherichia coli revealed moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at concentrations around 250 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea, and how can yield and purity be maximized?

  • Methodology : The synthesis involves coupling aromatic and heterocyclic components under controlled conditions. Key steps include:

  • Temperature modulation (e.g., 60–80°C) to avoid thermal degradation of the pyrimidine ring.
  • Solvent selection (e.g., DMF or THF) to enhance reaction homogeneity.
  • Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the urea product.
  • Yield optimization (typically 30–50%) requires stoichiometric control of reagents like isocyanates and amines .

Q. What spectroscopic and analytical techniques are critical for confirming the compound's structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–8.2 ppm) and urea NH signals (δ 9.5–10.5 ppm).
  • IR Spectroscopy : Stretching vibrations for urea C=O (1640–1680 cm1^{-1}) and aryl ether C-O (1240–1280 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 437.18).
  • X-ray crystallography (if crystalline) resolves spatial conformation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of substituents on the pyrimidine and phenyl rings?

  • Methodology :

  • Substituent Variation : Replace ethoxy/methoxy groups with bulkier (e.g., isopropoxy) or electron-withdrawing (e.g., nitro) groups to assess steric/electronic effects.
  • Biological Assays : Test derivatives against kinase targets (e.g., EGFR, VEGFR) using enzymatic inhibition assays.
  • Data Correlation : Compare IC50_{50} values (e.g., from : IC50_{50} = 0.5–2.0 µM for similar ureas) with substituent properties using QSAR models .

Q. How should stability data contradictions (e.g., plasma vs. buffer degradation rates) be resolved for this compound?

  • Methodology :

  • Degradation Studies : Incubate the compound in rat plasma (37°C, pH 7.4) and artificial gastric fluid (pH 1.2) to identify degradation products via LC-MS.
  • Mechanistic Analysis : Probe oxidative pathways (e.g., morpholine ring oxidation) using H2_2O2_2/Fe2+^{2+} systems.
  • Validation : Cross-reference with analogs (e.g., : Gedatolisib degradation via N-demethylation) to infer metabolic vulnerabilities .

Q. What experimental strategies are recommended to optimize pharmacokinetic properties, such as solubility and bioavailability?

  • Methodology :

  • Salt Formation : Test counterions (e.g., tosylate, hydrochloride) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the methoxyphenyl ring.
  • In Silico Modeling : Use software like Schrödinger Suite to predict logP and permeability (e.g., Caco-2 cell model) .

Q. How can researchers address discrepancies in bioactivity data across different cell lines or assay conditions?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for liver cancer) and normalize to reference inhibitors (e.g., sorafenib for kinase inhibition).
  • Redundancy Checks : Validate results via orthogonal assays (e.g., Western blot for target phosphorylation vs. MTT for cytotoxicity).
  • Data Interpretation : Account for off-target effects (e.g., : Varied IC50_{50} values in 7n–7s due to trifluoromethyl group interactions) .

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